molecular formula C13H15NOS B5509283 spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione

spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione

Cat. No.: B5509283
M. Wt: 233.33 g/mol
InChI Key: QIRDOYRUYVMNFA-UHFFFAOYSA-N
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Description

Spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.08743528 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Spiro compounds, including spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione, have been the subject of numerous studies due to their unique chemical properties and potential applications in various fields of chemistry. These compounds are synthesized through various methods, including intramolecular cyclization reactions and three-component reactions that afford a wide range of spiro compounds with high diastereoselectivity. For instance, intramolecular cyclization of gem-benzylaminoallylcyclohexane under the action of sulfuric acid leads to the formation of different spiro compounds depending on the reaction conditions (Varlamov et al., 1999; Varlamov et al., 2013).

Another study highlighted the selective construction of diverse polycyclic spirooxindoles through a three-component reaction, showcasing the versatility of spiro compounds in synthetic chemistry (Sun et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Spiro derivatives have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. A study on spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines demonstrated high antimicrobial activity against S. aureus and showed anti-inflammatory effects superior to the reference drug diclofenac, in addition to high antioxidant activity (Mandzyuk et al., 2020).

Structural Studies and Mechanisms

The structural elucidation of spiro compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies have been conducted to determine the crystal structure of spiro compounds, such as spiro[2-(2-methylphenyl)-4H-1,3-benzoxazine-4,2′-adamantane], providing insights into their conformation and stability (Osyanin et al., 2015).

Additionally, molecular docking and synthesis studies on substituted spiro[quinazoline-2,1'-cyclohexane] derivatives have been carried out to evaluate their effectiveness as PARP-1 inhibitors, showing the potential of spiro compounds in therapeutic applications (Amin et al., 2013).

Novel Synthetic Methodologies

Research on spiro compounds also focuses on developing novel synthetic methodologies, including microwave-assisted synthesis, to facilitate the efficient production of spiro-1,3-oxazines and other derivatives. Such methodologies offer advantages in terms of reaction speed and product yield, expanding the toolbox for synthetic chemists (Saikia et al., 2014).

Properties

IUPAC Name

spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c16-12-10-6-2-3-7-11(10)15-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDOYRUYVMNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.